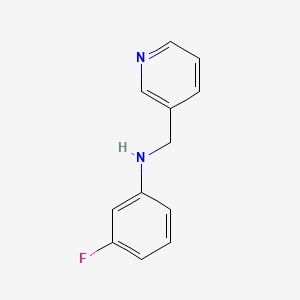
3-fluoro-N-(pyridin-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H11FN2 and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the aniline moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-fluoro-N-(pyridin-3-ylmethyl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with pyridin-3-ylmethylamine . The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the palladium-catalyzed amination of 3-fluorobenzyl bromide with pyridin-3-ylmethylamine using a palladium catalyst and a ligand such as triphenylphosphine .
Chemical Reactions Analysis
3-fluoro-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
3-fluoro-N-(pyridin-3-ylmethyl)aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . Additionally, the compound can interact with cellular receptors and signaling pathways, modulating cellular responses and functions .
Comparison with Similar Compounds
3-fluoro-N-(pyridin-3-ylmethyl)aniline can be compared with other similar compounds, such as:
3-fluoro-N-(pyridin-2-ylmethyl)aniline: This compound has a similar structure but with the pyridinyl group attached at the 2-position instead of the 3-position.
4-fluoro-N-(pyridin-3-ylmethyl)aniline: In this compound, the fluorine atom is attached to the 4-position of the benzene ring instead of the 3-position.
3-chloro-N-(pyridin-3-ylmethyl)aniline: This compound has a chlorine atom instead of a fluorine atom.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-fluoro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11FN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2 |
InChI Key |
JUXAETNYHMDCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


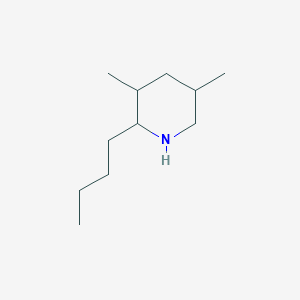
![1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B13249385.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13249389.png)
![3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione](/img/structure/B13249396.png)
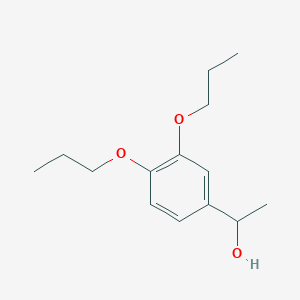
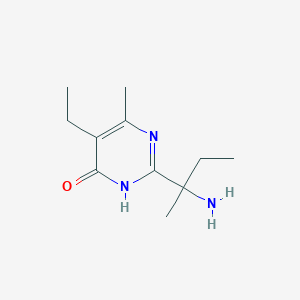
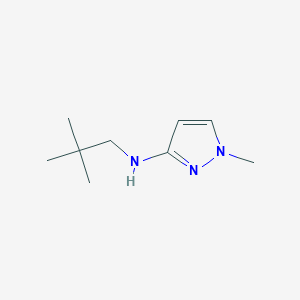

amine](/img/structure/B13249417.png)
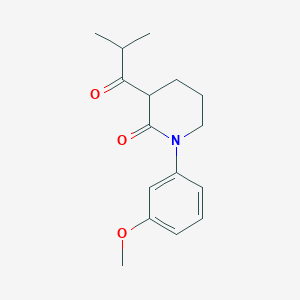
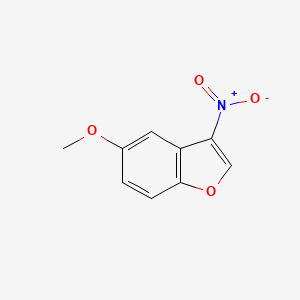

![2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13249444.png)
![N-[(2,5-difluorophenyl)methyl]cyclopropanamine](/img/structure/B13249451.png)
